molecular formula C17H15Cl2N3O3S B4566731 2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

Cat. No.: B4566731
M. Wt: 412.3 g/mol
InChI Key: ATIYTJPBPSQNQE-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H15Cl2N3O3S and its molecular weight is 412.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.0211179 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide" have been extensively synthesized for their potential applications. For example, Ramadan (2019) demonstrated the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, showcasing the versatility of these compounds in creating heterocyclic compounds with potential pharmacological properties (E. Ramadan, 2019). Similarly, Darehkordi and Ghazi (2013) explored the synthesis of hydrazine, carbothioamide derivatives, and their transformation into various heterocyclic derivatives, indicating the structural diversity and potential for application in drug synthesis (A. Darehkordi & Somayeh Ghazi, 2013).

Pharmacological Applications

Several studies have focused on the pharmacological applications of hydrazinecarbothioamide derivatives. Tripathi and Kumar (2013) investigated novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for their anticonvulsant activities, revealing their potential as anticonvulsant agents through GABAergic neurotransmission augmentation (L. Tripathi & Praveen Kumar, 2013). Furthermore, Desai et al. (2008) conducted QSAR studies on thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles derivatives, highlighting their antibacterial potential against various bacterial strains (N. Desai, A. Bhavsar, M. Shah, & A. Saxena, 2008).

Antimicrobial and Antioxidant Activities

Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating the utility of these compounds in combating oxidative stress (Stefania-Felicia Barbuceanu et al., 2014). Additionally, Divatia et al. (2014) explored the anti-malarial properties of novel thiosemicarbazone derivatives, providing insights into their potential use in malaria treatment (Saavani Malove Divatia et al., 2014).

Optical and Material Science Applications

Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derived dual-channel optical probe for detecting Hg2+ and Ag+, showcasing an innovative application in environmental monitoring and material sciences (W. Shi et al., 2016).

Properties

IUPAC Name

1-[[2-(3,4-dichlorophenyl)acetyl]amino]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c18-12-3-1-10(7-13(12)19)8-16(23)21-22-17(26)20-11-2-4-14-15(9-11)25-6-5-24-14/h1-4,7,9H,5-6,8H2,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYTJPBPSQNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
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2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
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2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
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2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
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2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.